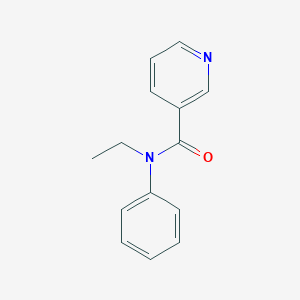
N-ethyl-N-phenylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-phenylpyridine-3-carboxamide (EPAC) is a compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. EPAC is a synthetic compound that was first synthesized in the early 1990s by a group of chemists led by David E. Nichols. Since then, researchers have been exploring the potential uses of EPAC in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
N-ethyl-N-phenylpyridine-3-carboxamide acts as a selective agonist for the D1-like dopamine receptors. This interaction leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA is involved in several cellular processes, including gene expression, neurotransmitter release, and synaptic plasticity. The activation of PKA by this compound has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. This compound has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that this compound may have potential therapeutic uses in the treatment of several neurological disorders, including depression, anxiety, and addiction.
实验室实验的优点和局限性
The use of N-ethyl-N-phenylpyridine-3-carboxamide in lab experiments has several advantages. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also highly selective for the D1-like dopamine receptors, which makes it a useful tool for studying the function of these receptors. However, this compound also has some limitations. This compound has a short half-life, which means that it must be administered frequently to maintain its effects. This compound also has poor water solubility, which makes it difficult to administer in aqueous solutions.
未来方向
There are several future directions for the use of N-ethyl-N-phenylpyridine-3-carboxamide in scientific research. One potential direction is the development of this compound analogs that have improved pharmacokinetic properties. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of several neurological disorders, including depression, anxiety, and addiction. Additionally, this compound may have potential applications in the field of synthetic biology, where it could be used as a tool to regulate gene expression.
合成方法
The synthesis of N-ethyl-N-phenylpyridine-3-carboxamide involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 2-bromopyridine with sodium hydride to form 2-pyridyl sodium. This intermediate is then reacted with ethyl chloroformate to form N-ethyl-2-pyridinecarboxamide. The final step involves the reaction of N-ethyl-2-pyridinecarboxamide with phenyl magnesium bromide to form this compound.
科学研究应用
N-ethyl-N-phenylpyridine-3-carboxamide has been used in several scientific research applications, particularly in the field of neuroscience. Researchers have been exploring the potential uses of this compound as a tool to study the function of the brain. This compound has been shown to interact with several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This interaction has led researchers to investigate the potential therapeutic uses of this compound in the treatment of several neurological disorders, including depression, anxiety, and addiction.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-ethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h3-11H,2H2,1H3 |
InChI 键 |
JNYWCOMKUGQILI-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
